molecular formula C17H16N2O2 B5650830 1-(2-furylmethyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

1-(2-furylmethyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

Cat. No. B5650830
M. Wt: 280.32 g/mol
InChI Key: LUCJZFZQUDCPQS-UHFFFAOYSA-N
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Description

Introduction "1-(2-furylmethyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone" is a chemical compound belonging to the pyrimidinone class. Pyrimidinones are known for their varied applications in organic synthesis and medicinal chemistry.

Synthesis Analysis The synthesis of similar pyrimidinone compounds involves condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, as described in the synthesis of 1-Alkyl-5-phenyl-4(1H)pyrimidinones (Beck & Gajewski, 1976).

Molecular Structure Analysis Studies on related pyrimidinones, such as 2-Diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, have shown that these compounds often exist as lactam tautomers and have planar structures in their crystal form, as observed in X-ray crystallography studies (Craciun, Custelcean, & Mager, 1999).

Chemical Reactions and Properties Chemical reactions specific to pyrimidinones, such as alkylation, have been extensively studied. For instance, 4,6-Dimethyl-1-phenyl-2(1H)-pyrimidinone has been treated with alkyl halides to afford only C-6 alkylated products in good yields (Katoh, Omote, & Kashima, 1984).

Physical Properties Analysis The physical properties of pyrimidinones can be analyzed through methods like X-ray crystallography, as done for compounds such as 2-Amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone (Craciun, Huang, & Mager, 1998). These studies reveal details about crystal structure and molecular conformations.

properties

IUPAC Name

1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-16(14-7-4-3-5-8-14)17(20)18-13(2)19(12)11-15-9-6-10-21-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCJZFZQUDCPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1CC2=CC=CO2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7163302

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